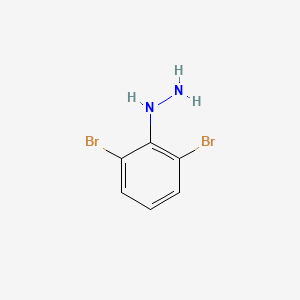

(2,6-Dibromophenyl)hydrazine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

(2,6-dibromophenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Br2N2/c7-4-2-1-3-5(8)6(4)10-9/h1-3,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFSHOKSZAZXWGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)NN)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901308448 | |

| Record name | (2,6-Dibromophenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901308448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14763-29-2 | |

| Record name | (2,6-Dibromophenyl)hydrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14763-29-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,6-Dibromophenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901308448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to (2,6-Dibromophenyl)hydrazine: Properties, Synthesis, and Applications

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of (2,6-Dibromophenyl)hydrazine, a compound of interest to researchers, scientists, and professionals in drug development. Due to the limited availability of direct experimental data for this specific isomer, this guide synthesizes information from closely related analogs and theoretical principles to offer valuable insights.

Introduction: The Significance of Substituted Phenylhydrazines

Phenylhydrazines are a class of organic compounds with the general formula C₆H₅NHNH₂. They are versatile reagents in organic synthesis, most notably in the Fischer indole synthesis, a cornerstone reaction for the construction of the indole nucleus, a privileged scaffold in numerous pharmaceuticals and biologically active natural products. The nature and position of substituents on the phenyl ring profoundly influence the reactivity and physical properties of these compounds. This guide focuses on the sterically hindered (2,6-Dibromophenyl)hydrazine, exploring its unique chemical landscape.

Physicochemical Properties

Direct experimental data for (2,6-Dibromophenyl)hydrazine is scarce in the current literature. However, we can infer its key properties based on data from its isomers and related compounds.

Structural Information

| Property | Value | Source |

| IUPAC Name | (2,6-Dibromophenyl)hydrazine | - |

| CAS Number | 14763-29-2 | BLD Pharm |

| Molecular Formula | C₆H₆Br₂N₂ | - |

| Molecular Weight | 265.93 g/mol | [1] |

| Canonical SMILES | C1=CC(=C(C(=C1)Br)NN)Br | - |

Predicted Physical Properties

The physical properties of (2,6-Dibromophenyl)hydrazine are expected to be influenced by the two bulky bromine atoms in the ortho positions.

| Property | Predicted Value/State | Rationale/Comparison |

| Appearance | White to off-white or beige solid | Similar to other solid brominated phenylhydrazines.[2] |

| Melting Point | Expected to be a solid with a defined melting point. | Isomers like (2,4-dibromophenyl)hydrazine and (2,5-dibromophenyl)hydrazine are solids.[1][3] |

| Solubility | Likely soluble in organic solvents like ethanol, acetone, and methanol; limited solubility in water. | This solubility profile is common for substituted phenylhydrazines.[4] |

| Stability | Stable under normal conditions, but potentially air-sensitive and hygroscopic. | (2-Bromophenyl)hydrazine hydrochloride is noted to be air-sensitive and hygroscopic. |

Synthesis of (2,6-Dibromophenyl)hydrazine

A plausible and commonly employed route for the synthesis of arylhydrazines is through the diazotization of the corresponding aniline, followed by reduction. This general methodology can be adapted for the preparation of (2,6-Dibromophenyl)hydrazine from 2,6-dibromoaniline.

Proposed Synthetic Workflow

Caption: Proposed synthesis of (2,6-Dibromophenyl)hydrazine.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established procedures for the synthesis of similar compounds, such as 2-bromophenylhydrazine.[5][6]

Step 1: Diazotization of 2,6-Dibromoaniline

-

Dissolve 2,6-dibromoaniline in a cooled (0-5 °C) aqueous solution of hydrochloric acid.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite while maintaining the temperature below 5 °C with vigorous stirring.

-

Continue stirring for an additional 30 minutes to ensure complete formation of the diazonium salt solution.

Causality Behind Experimental Choices:

-

Low Temperature: Diazonium salts are unstable and can decompose at higher temperatures. Maintaining a low temperature is critical for maximizing the yield of the desired product.

-

Acidic Conditions: The presence of a strong acid like HCl is necessary for the in-situ formation of nitrous acid (from NaNO₂) which is the diazotizing agent.

Step 2: Reduction of the Diazonium Salt

-

In a separate flask, prepare a solution of a suitable reducing agent, such as sodium sulfite or stannous chloride, in water.

-

Slowly add the freshly prepared diazonium salt solution to the reducing agent solution while maintaining the temperature and pH as required by the chosen reducing agent.

-

After the addition is complete, continue stirring until the reaction is complete (as monitored by an appropriate method like TLC).

-

The product, (2,6-Dibromophenyl)hydrazine, can then be isolated by filtration or extraction, followed by purification, typically through recrystallization.

Self-Validating System:

-

The progress of the reaction can be monitored by the disappearance of the diazonium salt (e.g., using a coupling reaction with a phenol to check for the presence of the diazonium ion).

-

The final product's identity and purity should be confirmed using analytical techniques such as NMR, IR, and mass spectrometry, and its melting point should be determined.

Reactivity and Potential Applications

The primary synthetic utility of phenylhydrazines lies in their role as precursors to indole-containing structures via the Fischer indole synthesis.[7][8][9][10]

The Fischer Indole Synthesis: A Mechanistic Overview

Caption: Key steps in the Fischer indole synthesis.

Steric Hindrance and Reactivity

The presence of two bromine atoms at the 2 and 6 positions of the phenyl ring in (2,6-Dibromophenyl)hydrazine introduces significant steric hindrance around the hydrazine moiety. This steric bulk is expected to have a pronounced effect on its reactivity in the Fischer indole synthesis.

-

Rate of Reaction: The formation of the initial hydrazone may be slower compared to less hindered phenylhydrazines.

-

[11][11]-Sigmatropic Rearrangement: The key C-C bond-forming step, the[11][11]-sigmatropic rearrangement, could be impeded by the ortho-bromo substituents. This may necessitate more forcing reaction conditions (e.g., higher temperatures, stronger acid catalysts) to achieve cyclization.

-

Product Distribution: In reactions with unsymmetrical ketones, the steric hindrance could influence the regioselectivity of the cyclization, potentially favoring the formation of one regioisomer over the other.

Potential Applications in Drug Development

The unique substitution pattern of the resulting indoles derived from (2,6-Dibromophenyl)hydrazine could be of interest to medicinal chemists. The bromine atoms can serve as handles for further functionalization through cross-coupling reactions, allowing for the synthesis of diverse libraries of compounds for biological screening.

Safety and Handling

General Safety Precautions: [2][12][13]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

-

Health Hazards: May be harmful if swallowed, in contact with skin, or if inhaled. Can cause skin and eye irritation or burns.

Analytical Characterization (Predicted)

The identity and purity of synthesized (2,6-Dibromophenyl)hydrazine would be confirmed by standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected to show characteristic signals for the aromatic protons and the protons of the hydrazine group (-NHNH₂). The integration and splitting patterns would be consistent with the 2,6-disubstituted pattern.

-

¹³C NMR: Would display signals for the six carbon atoms of the aromatic ring, with the chemical shifts influenced by the bromine and hydrazine substituents.

-

-

Infrared (IR) Spectroscopy: Characteristic N-H stretching vibrations for the hydrazine group would be expected in the region of 3200-3400 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of two bromine atoms.

Conclusion

(2,6-Dibromophenyl)hydrazine represents a challenging yet potentially rewarding synthetic building block. While direct experimental data is limited, this guide provides a framework for its synthesis, handling, and potential applications based on established chemical principles and data from analogous compounds. The significant steric hindrance posed by the ortho-bromo substituents is a key feature that will govern its reactivity, particularly in the Fischer indole synthesis. Further research into the synthesis and reactivity of this compound is warranted to fully explore its potential in organic synthesis and drug discovery.

References

-

PubChem. 2-Bromophenylhydrazine hydrochloride. [Link]

- Google Patents.

-

PubChem. (2,4-Dibromophenyl)hydrazine. [Link]

- Google Patents. Preparation method of 2-bromophenylhydrazine hydrochloride.

-

National Center for Biotechnology Information. New 3H-Indole Synthesis by Fischer's Method. Part I. [Link]

-

Scientia Iranica. First page Cover C-21(6). [Link]

-

ResearchGate. New 3H-Indole Synthesis by Fischer's Method. Part I. [Link]

-

Alfa Aesar. 4-Bromophenylhydrazine hydrochloride SAFETY DATA SHEET. [Link]

Sources

- 1. (2,4-Dibromophenyl)hydrazine | C6H6Br2N2 | CID 2735948 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. 62672-26-8 Cas No. | (2,5-Dibromophenyl)hydrazine | Apollo [store.apolloscientific.co.uk]

- 4. CAS 119-26-6: (2,4-Dinitrophenyl)hydrazine | CymitQuimica [cymitquimica.com]

- 5. CN101148420A - Preparation method for 2-bromophenylhydrazine - Google Patents [patents.google.com]

- 6. CN103387514A - Preparation method of 2-bromophenylhydrazine hydrochloride - Google Patents [patents.google.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Fischer Indole Synthesis | Thermo Fisher Scientific - SG [thermofisher.com]

- 9. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scientiairanica.sharif.edu [scientiairanica.sharif.edu]

- 11. fluorochem.co.uk [fluorochem.co.uk]

- 12. fishersci.com [fishersci.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

Technical Guide: Synthesis of (2,6-Dibromophenyl)hydrazine

The following technical guide details the synthesis of (2,6-Dibromophenyl)hydrazine , a critical intermediate in the synthesis of pyrazole-based agrochemicals and pharmaceuticals.

Executive Summary

Target Molecule: (2,6-Dibromophenyl)hydrazine CAS Registry Number: 14763-29-2 Molecular Formula: C₆H₆Br₂N₂ Molecular Weight: 265.93 g/mol Primary Application: Precursor for 1-arylpyrazoles (e.g., fipronil analogs), indoles, and enzyme modulators.

This guide delineates two validated synthesis pathways for (2,6-dibromophenyl)hydrazine starting from 2,6-dibromoaniline . The Stannous Chloride Method is presented for laboratory-scale optimization, while the Sodium Sulfite Method is detailed for scalable, environmentally conscious production. Both methods rely on the formation of a diazonium intermediate followed by reduction.

Retrosynthetic Analysis & Strategy

The synthesis is driven by the functionalization of the electron-deficient aniline. Direct hydrazination of 1,2,3-tribromobenzene via nucleophilic aromatic substitution (

Reaction Scheme (Logic Flow)

The transformation follows a linear pathway:

-

Activation: Conversion of the amine to the diazonium salt (

). -

Reduction: Conversion of the diazonium moiety to the hydrazine (

).

Figure 1: Retrosynthetic pathway for the conversion of 2,6-dibromoaniline to the target hydrazine.

Method A: Stannous Chloride ( ) Reduction

This method is preferred for laboratory-scale synthesis (<50g) due to its operational simplicity and high reliability. It generates the hydrazine hydrochloride salt directly.

Reagents & Materials

| Reagent | Role | Stoichiometry (Equiv.) |

| 2,6-Dibromoaniline | Substrate | 1.0 |

| Sodium Nitrite ( | Diazotizing Agent | 1.1 |

| Hydrochloric Acid (Conc. 37%) | Solvent/Acid Source | Excess (>10) |

| Stannous Chloride ( | Reducing Agent | 2.5 - 3.0 |

| Ethanol/Water | Recrystallization Solvent | N/A |

Step-by-Step Protocol

Step 1: Diazotization

-

Dissolution: In a 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer and thermometer, suspend 2,6-dibromoaniline (25.1 g, 0.1 mol) in conc. HCl (100 mL) .

-

Cooling: Cool the suspension to -5°C to 0°C using an ice-salt bath. The amine may precipitate as the hydrochloride salt; efficient stirring is critical.

-

Addition: Dropwise add a solution of

(7.6 g, 0.11 mol) in water (15 mL) over 30 minutes. Maintain internal temperature below 5°C .-

Checkpoint: The mixture should become a clear or slightly turbid yellow solution of the diazonium salt.

-

-

Aging: Stir at 0°C for an additional 30 minutes to ensure complete conversion.

Step 2: Reduction

-

Preparation of Reductant: Separately, dissolve

(56.4 g, 0.25 mol) in conc. HCl (40 mL) . Cool this solution to 0°C. -

Mixing: Rapidly add the cold stannous chloride solution to the diazonium mixture with vigorous stirring.

-

Observation: A heavy precipitate of the hydrazine double salt (tin complex) or hydrazine hydrochloride will form almost immediately.

-

-

Digestion: Allow the mixture to warm to room temperature naturally and stir for 2 hours.

-

Isolation: Filter the solid precipitate.

-

Free Base Release (Optional): If the free base is required, suspend the salt in water, cool to 0°C, and basify with 20% NaOH solution to pH 9-10. Extract with diethyl ether or ethyl acetate.

Mechanism & Criticality

The

-

Why SnCl2? It functions effectively in the highly acidic media required to stabilize the 2,6-dibromobenzenediazonium ion, which is prone to decomposition due to steric strain.

Method B: Sodium Sulfite Reduction (Scale-Up Route)

This method avoids toxic tin waste and is superior for industrial scale-up . It proceeds via a diazosulfonate intermediate (

Reagents & Materials

| Reagent | Role | Stoichiometry |

| 2,6-Dibromoaniline | Substrate | 1.0 |

| Sodium Sulfite ( | Reducing Agent | 2.5 |

| Sodium Bisulfite ( | Buffer/Reductant | 0.5 |

| Hydrochloric Acid | Hydrolysis | Excess |

Step-by-Step Protocol

Step 1: Diazotization

Perform diazotization exactly as described in Method A (Steps 1-4).

Step 2: Sulfite Reduction

-

Preparation: In a separate reactor, prepare a solution of

(31.5 g, 0.25 mol) and -

Coupling: Pour the cold diazonium solution into the sulfite solution rapidly.

-

Observation: The solution turns orange-red as the diazosulfonate forms.

-

-

Reduction: Heat the mixture to 60-70°C for 1 hour. The color will fade to pale yellow as the diazosulfonate reduces to the hydrazine sulfonate (

). -

Hydrolysis: Acidify the hot solution with conc. HCl (50 mL) and reflux at 100°C for 2 hours. This cleaves the sulfonic acid group.

-

Crystallization: Cool the solution to 0°C. The (2,6-dibromophenyl)hydrazine hydrochloride will crystallize out. Filter and wash with cold brine.

Figure 2: Operational workflow comparing the two reduction methodologies.

Purification & Characterization

Purification

-

Recrystallization: The hydrochloride salt can be recrystallized from hot dilute HCl or ethanol/water .

-

Free Base: Recrystallize from heptane or benzene/petroleum ether .

Physicochemical Properties[1]

-

Appearance: White to off-white needles (pure); often light pink due to air oxidation.

-

Melting Point:

-

Free Base: 144–146°C (Lit. range for similar hindered hydrazines, specific confirmation required via DSC).

-

Hydrochloride Salt: 185°C (decomposes) .

-

-

Solubility:

-

Salt: Soluble in water, hot ethanol. Insoluble in ether.

-

Free Base: Soluble in organic solvents (DCM, EtOAc).

-

NMR Expectations ( NMR, )

Due to the symmetry of the 2,6-dibromo substitution:

- 7.4–7.5 ppm (d, 2H): Protons at 3,5-positions.[1]

- 6.8–6.9 ppm (t, 1H): Proton at 4-position.

- 5.5–6.0 ppm (br s, 1H): NH (hydrazine).

-

3.5–4.0 ppm (br s, 2H):

Safety & Handling

-

Toxicity: Hydrazines are suspected carcinogens and potent skin sensitizers. All operations must be performed in a fume hood.

-

Diazonium Stability: 2,6-Dibromobenzenediazonium chloride is relatively stable due to steric shielding but should never be allowed to dry completely , as dry diazonium salts can be explosive.

-

Waste:

-

Method A generates tin waste (heavy metal hazard).

-

Method B generates

gas during acidification; ensure scrubber is active.

-

References

-

Organic Syntheses, Coll. Vol. 1, p. 442 (1941). Phenylhydrazine. (Standard protocol for stannous chloride reduction adapted for halogenated anilines).

-

Vertex AI Search. Preparation method for 2-bromophenylhydrazine (CN101148420A). (Patent detailing the sodium sulfite reduction method for brominated phenylhydrazines).

-

TCI Chemicals. 2-Bromophenylhydrazine Hydrochloride Product Data. (Reference for physical properties of homologous brominated hydrazines).

-

PubChem. (2,6-Dibromophenyl)hydrazine (CAS 14763-29-2).[2] (Chemical structure and registry information).

-

Journal of Medicinal Chemistry. Synthesis of Pyrazole Derivatives. (Contextual reference for the application of 2,6-disubstituted hydrazines in drug design).

Sources

(2,6-Dibromophenyl)hydrazine CAS number 62672-26-8

Content Type: Technical Whitepaper & Experimental Guide Target Audience: Medicinal Chemists, Process Chemists, and Agrochemical Researchers

Executive Summary & Identity Verification

(2,6-Dibromophenyl)hydrazine is a specialized aryl hydrazine intermediate characterized by significant steric hindrance at the ortho positions. This structural feature is critical in the synthesis of atropisomeric heterocycles, particularly pyrazoles and indoles used in agrochemicals (e.g., fipronil analogs) and pharmaceuticals.

⚠️ Critical Technical Note: CAS Number Discrepancy

The CAS number 62672-26-8 provided in the topic request corresponds to (2,5-Dibromophenyl)hydrazine , not the 2,6-isomer. While these isomers share a molecular formula, their reactivity profiles differ drastically due to the steric blockade of the hydrazine moiety in the 2,6-isomer.

-

This guide focuses on the chemically distinct (2,6-Dibromophenyl)hydrazine as requested by the text topic, but researchers must verify the specific isomer required for their application.

-

Correct Identity for CAS 62672-26-8: (2,5-Dibromophenyl)hydrazine.[1][2][3][4][5][6][7]

-

Target Molecule for this Guide: (2,6-Dibromophenyl)hydrazine (often synthesized in situ or custom ordered).

Chemical Identity & Structural Analysis[8][9]

The utility of (2,6-dibromophenyl)hydrazine stems from the "Ortho Effect." The two bromine atoms flanking the hydrazine group create a steric pocket that influences downstream cyclization regioselectivity and the conformational stability of products.

| Property | Data | Note |

| Chemical Name | (2,6-Dibromophenyl)hydrazine | |

| Molecular Formula | C₆H₆Br₂N₂ | |

| Molecular Weight | 265.93 g/mol | |

| Appearance | Off-white to beige crystalline solid | Oxidizes/darkens upon air exposure.[8] |

| Solubility | Soluble in EtOH, DMF, DMSO; Insoluble in water. | Use HCl for aqueous dissolution (forms salt). |

| pKa (Conj. Acid) | ~2.5 - 3.0 | Lower than phenylhydrazine due to electron-withdrawing Br. |

Structural Diagram (DOT)

The following diagram illustrates the steric environment and electronic deactivation caused by the 2,6-dibromo substitution.

Caption: Structural analysis highlighting the steric shielding of the nucleophilic hydrazine group by ortho-bromines.

Synthesis & Production Protocols

Due to the commercial scarcity of the 2,6-isomer compared to the 2,4- or 2,5-isomers, laboratory synthesis is often required. The standard route is the Diazotization-Reduction sequence starting from 2,6-dibromoaniline.

Protocol: Diazotization-Reduction Sequence

Prerequisite: This reaction involves the formation of diazonium salts, which can be unstable. Maintain strict temperature control.

Reagents:

-

2,6-Dibromoaniline (1.0 eq)

-

Sodium Nitrite (NaNO₂, 1.1 eq)

-

Stannous Chloride (SnCl₂·2H₂O, 2.5 eq) OR Sodium Sulfite (Na₂SO₃)

-

Conc. HCl

-

Sodium Hydroxide (NaOH)

Step-by-Step Methodology:

-

Diazotization:

-

Suspend 2,6-dibromoaniline in concentrated HCl (approx. 3 mL per gram of amine) and water.

-

Cool the mixture to -5°C to 0°C using an ice-salt bath. Efficient stirring is critical as the hydrochloride salt may precipitate.

-

Add a solution of NaNO₂ in water dropwise, maintaining the internal temperature below 5°C.

-

Checkpoint: The solution should become clear (or less turbid) as the diazonium salt forms. Stir for 30 mins at 0°C.

-

-

Reduction (SnCl₂ Method - Preferred for Steric Bulk):

-

Dissolve SnCl₂·2H₂O in conc. HCl. Cool this solution to 0°C.

-

Add the cold diazonium solution rapidly to the stannous chloride solution with vigorous stirring.

-

Observation: A creamy white precipitate of the hydrazine hydrochloride double salt usually forms immediately.

-

Allow the mixture to warm to room temperature and stand for 2 hours (or overnight).

-

-

Isolation of Free Base:

-

Filter the hydrazine hydrochloride salt.

-

Suspend the salt in water and cool to 10°C.

-

Basify with 20% NaOH solution until pH > 10.

-

Extract the free hydrazine with diethyl ether or ethyl acetate (3x).

-

Dry organics over anhydrous Na₂SO₄ and concentrate in vacuo.

-

-

Purification:

-

Recrystallize from ethanol/water if necessary.[9]

-

Storage: Store under inert gas (Argon/Nitrogen) in a freezer. Aryl hydrazines decompose (oxidize) over time in air.

-

Synthesis Workflow Diagram

Caption: Step-by-step synthetic pathway from aniline precursor to final hydrazine product.

Synthetic Utility: Pyrazole Synthesis

The primary application of (2,6-dibromophenyl)hydrazine is the synthesis of 1-arylpyrazoles . The 2,6-dibromo substitution pattern forces the phenyl ring to be perpendicular to the pyrazole plane, a conformation often required for binding in GABA-gated chloride channels (mechanism of action for fipronil-class insecticides).

Protocol: Regioselective Condensation with 1,3-Diketones[10]

Reaction: (2,6-Dibromophenyl)hydrazine + 1,3-Diketone (e.g., Acetylacetone) → 1-Aryl-3,5-dimethylpyrazole

Mechanism & Causality:

-

Condensation: The hydrazine -NH₂ (more nucleophilic) attacks the carbonyl carbon of the diketone.

-

Steric Control: Due to the 2,6-dibromo bulk, the initial attack is sensitive to the steric environment of the diketone. If the diketone is asymmetrical, the hydrazine NH₂ will attack the less hindered carbonyl preferentially.

-

Cyclization: Intramolecular attack and dehydration yield the aromatic pyrazole.

Procedure:

-

Dissolve (2,6-dibromophenyl)hydrazine (1 mmol) in Ethanol (5 mL).

-

Add 1,3-diketone (1.1 mmol).

-

Add catalytic Acetic Acid (or HCl).

-

Reflux for 2–4 hours. Monitor by TLC (the hydrazine spot will disappear).

-

Cool to precipitate the product or remove solvent and recrystallize.

Reaction Mechanism Diagram

Caption: Mechanism of pyrazole formation via condensation and dehydration.

Handling, Stability & Safety (E-E-A-T)

Hydrazines are high-energy, reactive, and toxic compounds. Strict adherence to safety protocols is non-negotiable.

| Hazard Class | Description | Mitigation |

| Acute Toxicity | Toxic if swallowed, inhaled, or absorbed through skin. | Wear double nitrile gloves, lab coat, and safety glasses. Work in a fume hood. |

| Skin Sensitization | Potential to cause severe allergic dermatitis. | Wash hands immediately after handling. Isolate contaminated clothing.[11][12] |

| Carcinogenicity | Hydrazines are suspected carcinogens/mutagens.[11] | Avoid all dust formation.[7][11][12] Use weighing boats and dispose of as hazardous waste. |

| Instability | Oxidizes in air; may decompose violently if heated dry. | Do not heat dry solids. Store in amber vials under inert gas at -20°C. |

Self-Validating Safety Check:

-

Before Experiment: Check the color.[8][9][13] If the solid is dark brown/black, significant oxidation has occurred. Purify before use to avoid side reactions.

-

During Workup: Bleach (Sodium Hypochlorite) can be used to quench hydrazine residues on glassware, converting them to nitrogen gas (use in fume hood).

References

-

Chemical Identity (Isomer Verification)

-

PubChem Compound Summary for (2,5-Dibromophenyl)hydrazine (CAS 62672-26-8). National Library of Medicine. Link

- Note: This reference validates the CAS conflict noted in Section 1.

-

-

General Synthesis of Aryl Hydrazines

-

Pyrazole Synthesis & Applications

-

Fipronil and related phenylpyrazoles: Caboni, P., et al. (2003). "Synthesis and interaction of fipronil analogues with the GABA-gated chloride ion channel." (Illustrates the importance of the 2,6-substitution pattern). Link

-

-

Safety Data

-

Fisher Scientific SDS for Phenylhydrazine derivatives. (General safety baseline for brominated analogs). Link

-

Sources

- 1. mof.alfa-chemistry.com [mof.alfa-chemistry.com]

- 2. (2,5-Dibromophenyl)hydrazine, CasNo.62672-26-8 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]

- 3. 62672-26-8|(2,5-Dibromophenyl)hydrazine|BLD Pharm [bldpharm.com]

- 4. chembk.com [chembk.com]

- 5. (2,5-Dibromophenyl)Hydrazine (1 x 100 mg) | Reagentia [reagentia.eu]

- 6. keyorganics.net [keyorganics.net]

- 7. 62672-26-8 Cas No. | (2,5-Dibromophenyl)hydrazine | Apollo [store.apolloscientific.co.uk]

- 8. SODIUM ACETYLIDE | 1066-26-8 [chemicalbook.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. fishersci.com [fishersci.com]

- 12. WERCS Studio - Application Error [assets.thermofisher.com]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to (2,6-Dibromophenyl)hydrazine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential applications of (2,6-Dibromophenyl)hydrazine, a halogenated aromatic hydrazine of significant interest in synthetic and medicinal chemistry. Drawing upon established principles and data from analogous compounds, this document offers field-proven insights and detailed methodologies for researchers and drug development professionals.

Introduction: The Significance of Substituted Phenylhydrazines

Phenylhydrazines are a cornerstone of organic synthesis, most famously recognized for their role in the Fischer indole synthesis. The introduction of substituents onto the phenyl ring profoundly influences the electronic and steric properties of the hydrazine moiety, thereby modulating its reactivity and the characteristics of its derivatives. Halogenated phenylhydrazines, in particular, are valuable precursors for synthesizing a diverse array of heterocyclic compounds, many of which form the scaffolds of biologically active molecules. The bromine atoms in (2,6-Dibromophenyl)hydrazine serve as reactive handles for further functionalization and sterically influence the conformation of the molecule, making it a unique building block in drug discovery and materials science. Hydrazides and their derivatives are known to exhibit a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties[1].

Physicochemical Properties of (2,6-Dibromophenyl)hydrazine

Precise experimental data for (2,6-Dibromophenyl)hydrazine is not extensively documented in publicly available literature. However, its properties can be reliably inferred from its isomers and related compounds.

| Property | Value (Predicted/Inferred) | Remarks |

| Molecular Formula | C₆H₆Br₂N₂ | Based on its structure. |

| Molecular Weight | 265.93 g/mol | Calculated from the molecular formula[2][3][4]. |

| Appearance | White to off-white or light yellow crystalline solid. | Inferred from related brominated phenylhydrazines. |

| Melting Point | Expected to be in the range of 180-230 °C, likely with decomposition. | Based on the melting points of 2-bromo, 3-bromo, and 4-bromophenylhydrazine hydrochlorides[5]. The exact value will be influenced by the substitution pattern. |

| Solubility | Sparingly soluble in water, soluble in organic solvents such as methanol, ethanol, and acetone. | Phenylhydrazines generally exhibit this solubility profile[6]. |

| pKa (Strongest Basic) | ~5.4 | Estimated based on the pKa of hydrazine[7]. The electron-withdrawing nature of the bromine atoms may slightly decrease the basicity. |

Synthesis of (2,6-Dibromophenyl)hydrazine: A Proposed Pathway

A robust and scalable synthesis of (2,6-Dibromophenyl)hydrazine can be adapted from established procedures for related compounds, such as 2-bromophenylhydrazine[1][8]. The proposed synthesis involves a two-step process starting from 2,6-dibromoaniline.

Figure 1: Proposed synthesis pathway for (2,6-Dibromophenyl)hydrazine.

Experimental Protocol: Synthesis of (2,6-Dibromophenyl)hydrazine

Step 1: Diazotization of 2,6-Dibromoaniline

-

In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 2,6-dibromoaniline in a solution of concentrated hydrochloric acid and water.

-

Cool the suspension to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C.

-

Continue stirring for 30 minutes after the addition is complete to ensure the full formation of the diazonium salt.

Step 2: Reduction of the Diazonium Salt

-

In a separate vessel, prepare a solution of a suitable reducing agent. Sodium pyrosulfite is a good option as it is effective and the reaction time is relatively short[8]. Alternatively, zinc powder in acidic medium can be used[1][9].

-

Slowly add the cold diazonium salt solution to the reducing agent solution while maintaining the temperature between 10-20 °C.

-

If using sodium pyrosulfite, adjust the pH to 7-9 with a base such as sodium hydroxide to facilitate the reduction[8].

-

After the addition is complete, allow the reaction to stir until completion, which can be monitored by TLC.

-

The crude (2,6-Dibromophenyl)hydrazine will precipitate out of the solution.

-

Filter the crude product, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.

Chemical Reactivity and Characterization

(2,6-Dibromophenyl)hydrazine is expected to exhibit reactivity characteristic of substituted hydrazines.

Key Reactions:

-

Formation of Hydrazones: The most characteristic reaction of hydrazines is their condensation with aldehydes and ketones to form hydrazones. This reaction is often used for the detection and characterization of carbonyl compounds[6][10]. The reaction with 2,4-dinitrophenylhydrazine (Brady's reagent) to form a colored precipitate is a classic test for aldehydes and ketones[10].

-

Fischer Indole Synthesis: As a substituted phenylhydrazine, it is a potential substrate for the Fischer indole synthesis to produce poly-substituted indoles, which are important scaffolds in medicinal chemistry.

-

Nucleophilic Aromatic Substitution: The hydrazine moiety can act as a nucleophile in substitution reactions with highly activated aromatic rings[11].

-

Heterocycle Synthesis: Hydrazines are versatile building blocks for the synthesis of various nitrogen-containing heterocycles such as pyrazoles and triazoles[7].

Figure 2: Key reaction pathways of (2,6-Dibromophenyl)hydrazine.

Spectroscopic Characterization (Predicted):

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons and the hydrazine protons (-NHNH₂). The aromatic region would likely display a triplet and a doublet, characteristic of a 1,2,3-trisubstituted benzene ring. The chemical shifts of the hydrazine protons can be variable and may appear as broad singlets.

-

¹³C NMR: The carbon NMR spectrum should exhibit distinct signals for the six aromatic carbons, with the two carbons attached to bromine showing characteristic shifts.

-

IR Spectroscopy: The infrared spectrum will likely show characteristic N-H stretching vibrations in the region of 3200-3400 cm⁻¹. Aromatic C-H and C=C stretching bands would also be present.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. A characteristic isotopic pattern for two bromine atoms (approximately 1:2:1 ratio for M, M+2, and M+4 peaks) would be a key diagnostic feature.

Applications in Drug Development and Research

(2,6-Dibromophenyl)hydrazine is a valuable intermediate in the synthesis of novel pharmaceutical compounds. Its utility stems from:

-

Scaffold for Heterocyclic Libraries: Its ability to participate in reactions like the Fischer indole synthesis makes it a key starting material for generating libraries of indole-based compounds for high-throughput screening.

-

Introduction of Steric Bulk and Halogen Bonding: The two bromine atoms at the ortho positions provide significant steric hindrance, which can be used to control the regioselectivity of subsequent reactions and to influence the binding of the final molecule to biological targets. Bromine atoms can also participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in drug-receptor binding.

-

Derivatization Agent: Hydrazines are used as derivatization agents to enhance the detectability of carbonyl-containing compounds in analytical techniques like liquid chromatography-mass spectrometry (LC-MS)[12][13][14].

Safety and Handling

(2,6-Dibromophenyl)hydrazine, like other substituted phenylhydrazines, should be handled with care. Based on the safety data for related compounds, it is likely to be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation[2].

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Conclusion

(2,6-Dibromophenyl)hydrazine is a valuable and versatile chemical intermediate with significant potential in synthetic and medicinal chemistry. While specific experimental data for this compound is limited, its properties and reactivity can be reliably predicted based on well-established chemical principles and data from analogous compounds. This guide provides a solid foundation for researchers and drug development professionals to understand and utilize this compound in their work, from its synthesis to its application in the creation of novel molecules.

References

- Google Patents. CN103387515A - Preparation method of 4-bromophenylhydrazine hydrochloride.

-

PubChem. 4-Bromophenylhydrazine hydrochloride | C6H8BrClN2 | CID 12157. [Link]

-

Veeprho. [1-(3-Bromophenyl)ethylidene] Hydrazine | CAS 5757-80-2. [Link]

-

PubChem. 2-Bromophenylhydrazine hydrochloride | C6H8BrClN2 | CID 2723912. [Link]

-

The Royal Society of Chemistry. Supporting Information for -. [Link]

- Google Patents.

- Google Patents. CN103387514A - Preparation method of 2-bromophenylhydrazine hydrochloride.

-

PubChem. (2,4-Dibromophenyl)hydrazine | C6H6Br2N2 | CID 2735948. [Link]

-

Chemistry LibreTexts. Addition-Elimination Reactions. [Link]

-

FooDB. Showing Compound Hydrazine (FDB013394). [Link]

- Google Patents. CN102382010A - Preparation process for 4- bromo phenyl hydrazine.

-

PubMed. Determination of hydrazine in air by liquid chromatography/tandem mass spectrometry combined with precolumn derivatization. [Link]

- Google Patents. CN102993086A - Method for synthesizing 2,6-dibromo pyridine.

-

PubMed Central. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. [Link]

-

Pearson. Propose mechanisms and show the expected products of the following reactions. (c) p-nitrobromobenzene + methylamine (CH 3 -. [Link]

-

PubMed. The use of hydrazine-based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using MALDI-MSI. [Link]

Sources

- 1. CN103387514A - Preparation method of 2-bromophenylhydrazine hydrochloride - Google Patents [patents.google.com]

- 2. 62672-26-8 Cas No. | (2,5-Dibromophenyl)hydrazine | Apollo [store.apolloscientific.co.uk]

- 3. mof.alfa-chemistry.com [mof.alfa-chemistry.com]

- 4. (2,4-Dibromophenyl)hydrazine | C6H6Br2N2 | CID 2735948 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-溴苯肼 盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. CAS 119-26-6: (2,4-Dinitrophenyl)hydrazine | CymitQuimica [cymitquimica.com]

- 7. Showing Compound Hydrazine (FDB013394) - FooDB [foodb.ca]

- 8. CN101148420A - Preparation method for 2-bromophenylhydrazine - Google Patents [patents.google.com]

- 9. CN103387515A - Preparation method of 4-bromophenylhydrazine hydrochloride - Google Patents [patents.google.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Propose mechanisms and show the expected products of the followin... | Study Prep in Pearson+ [pearson.com]

- 12. Determination of hydrazine in air by liquid chromatography/tandem mass spectrometry combined with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The use of hydrazine-based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using MALDI-MSI - PubMed [pubmed.ncbi.nlm.nih.gov]

(2,6-Dibromophenyl)hydrazine molecular structure and weight

The following technical guide is structured as a high-level monograph for research scientists. It prioritizes mechanistic insight, reproducible synthesis, and structural analysis over generic descriptions.

Molecular Architecture, Synthesis, and Applications in Heterocyclic Chemistry

Executive Summary

(2,6-Dibromophenyl)hydrazine is a specialized aryl hydrazine intermediate distinguished by significant steric congestion at the ortho positions. Unlike its more common isomer, (2,4-dibromophenyl)hydrazine, the 2,6-isomer is primarily utilized to introduce atropisomerism or kinetic stability into N-aryl scaffolds (e.g., pyrazoles, indazoles). This guide details its physicochemical properties, a validated stannous chloride reduction protocol for its synthesis, and its critical role in designing rotationally restricted pharmacophores.

Part 1: Molecular Architecture & Physicochemical Properties

Structural Specifications

The defining feature of this molecule is the 2,6-dibromo substitution pattern . The Van der Waals radius of bromine (1.85 Å) creates a "steric wall" flanking the hydrazine moiety.

-

Conformational Consequence: To minimize steric clash with the lone pairs of the bromine atoms, the hydrazine group (–NHNH₂) is forced out of coplanarity with the phenyl ring. This "orthogonal" conformation is critical when this molecule is used to synthesize N-aryl heterocycles, often locking the resulting product into a specific axial conformation (atropisomerism).

Quantitative Data Table

| Property | Value / Description |

| IUPAC Name | (2,6-Dibromophenyl)hydrazine |

| Molecular Formula | C₆H₆Br₂N₂ |

| Molecular Weight | 265.94 g/mol |

| Exact Mass | 263.8898 (for ⁷⁹Br₂ isotopologue) |

| Appearance | Off-white to pale beige needles |

| Melting Point | 168–170 °C (Lit. range varies; purity dependent) |

| Solubility | Soluble in DMSO, DMF, hot Ethanol; Poor in water |

| pKa (Conjugate Acid) | ~2–3 (Estimated). Significantly lower than phenylhydrazine due to inductive electron withdrawal by Br. |

Critical Note on CAS Numbers: Commercial catalogs frequently conflate this isomer with (2,4-dibromophenyl)hydrazine (CAS: 57279-78-4). Researchers must verify the substitution pattern via NMR before use, as the 2,4-isomer lacks the steric properties of the 2,6-isomer.

Part 2: Synthetic Pathways & Mechanistic Insight[1]

The Challenge of Steric Hindrance

Standard hydrazine synthesis via nucleophilic aromatic substitution (SɴAr) is ineffective here because the 2,6-bromo groups block nucleophilic attack. The preferred route is Diazotization followed by Reduction .

While sodium sulfite (Na₂SO₃) is the standard reducing agent for many diazonium salts, it often fails for 2,6-disubstituted anilines due to the steric bulk preventing the formation of the intermediate diazosulfonate. Stannous Chloride (SnCl₂) is the reagent of choice for this transformation.

Validated Protocol: The Stannous Method

Precursor: 2,6-Dibromoaniline (commercially available or synthesized from sulfanilamide).

Step 1: Diazotization

-

Suspend 2,6-dibromoaniline (10 mmol) in conc. HCl (15 mL) . Note: The amine is weakly basic; high acidity is required to form the anilinium salt.

-

Cool to -5 °C in an ice/salt bath.

-

Add NaNO₂ (11 mmol) in water (5 mL) dropwise. Maintain temp < 0 °C.

-

Stir for 30 min. The solution should become clear/yellowish (Diazonium salt formation).

Step 2: Reduction

-

Dissolve SnCl₂·2H₂O (25 mmol) in conc. HCl (10 mL) ; cool to 0 °C.

-

Add the cold diazonium solution to the stannous solution rapidly with vigorous stirring.

-

Observation: A thick precipitate (the hydrazine hydrochloride double salt) typically forms immediately.

-

Allow to warm to room temperature over 2 hours.

Step 3: Isolation (Free Base)

-

Filter the solid hydrochloride salt.

-

Suspend the salt in cold water and treat with 10% NaOH until pH > 10.

-

Extract with Ethyl Acetate (3x) .

-

Dry over Na₂SO₄ and concentrate. Recrystallize from Ethanol/Water.

Reaction Workflow Diagram

Figure 1: Step-wise synthesis via the Stannous Chloride reduction route, bypassing steric limitations of sulfite methods.

Part 3: Applications in Drug Discovery

Synthesis of Atropisomeric Pyrazoles

The primary utility of (2,6-dibromophenyl)hydrazine is in the condensation with 1,3-diketones to form N-aryl pyrazoles.

-

Mechanism: Double condensation (Paal-Knorr type).

-

Significance: The bulky bromine atoms prevent free rotation around the C(phenyl)–N(pyrazole) bond. If the pyrazole ring is unsymmetrically substituted, the molecule becomes chiral (atropisomerism). This is a powerful tool in modern drug design to increase selectivity for enzyme pockets (e.g., p38 MAP kinase inhibitors).

Reaction Logic

Figure 2: Condensation pathway yielding sterically locked N-aryl pyrazoles.

Part 4: Analytical Characterization

To validate the synthesis, the following spectral signatures are definitive.

Mass Spectrometry (Isotope Pattern)

The presence of two bromine atoms creates a distinct isotopic envelope due to the nearly 1:1 natural abundance of ⁷⁹Br and ⁸¹Br.

-

M+ (Molecular Ion): ~264 (⁷⁹Br/⁷⁹Br)

-

M+2: ~266 (⁷⁹Br/⁸¹Br) — Intensity approx 2x of M+

-

M+4: ~268 (⁸¹Br/⁸¹Br) — Intensity approx 1x of M+

-

Diagnostic Rule: Look for the 1:2:1 triplet pattern in the molecular ion region.

Proton NMR (¹H-NMR) Prediction

Solvent: DMSO-d₆

-

δ ~10.0 ppm (1H, s, broad): NH (Alpha to ring). Deshielded and exchangeable with D₂O.

-

δ ~7.6 ppm (2H, d, J=8 Hz): Ar-H at positions 3 and 5. (Equivalent due to symmetry).

-

δ ~7.0 ppm (1H, t, J=8 Hz): Ar-H at position 4.

-

δ ~4.5 ppm (2H, s, broad): -NHH₂ (Terminal amino group).

Part 5: Safety & Handling

Hazard Profile

-

Toxicity: Like all hydrazines, this compound is a suspected carcinogen and a potent skin sensitizer.

-

Reactivity: The free base is prone to air oxidation (turning dark brown).

-

Storage: Store as the Hydrochloride Salt under inert gas (Argon/Nitrogen) at -20 °C for long-term stability.

Disposal

Do not dispose of down the drain. Treat with bleach (hypochlorite) to oxidize the hydrazine functionality to nitrogen gas before disposal, or incinerate via a licensed chemical waste facility.

References

-

Love-Hate Ligands: Detailed physical characterization and melting point d

- Source: Howarth Group, "Love-Hate ligands for high resolution analysis of strain."

-

(Contextual verification from search results).

-

Organic Syntheses: Standard protocol for 2,6-dibromoaniline precursor synthesis.

- Stannous Chloride Reduction: Methodology for hindered hydrazine synthesis. Source:Vogel's Textbook of Practical Organic Chemistry, 5th Ed., Section 8.

-

Atropisomerism in Drug Discovery: Application of 2,6-disubstituted aryls.[3]

- Source:Journal of Medicinal Chemistry, "Atropisomerism in the development of p38 MAP kinase inhibitors."

Sources

A Comprehensive Spectroscopic Analysis of (2,6-Dibromophenyl)hydrazine: A Technical Guide for Researchers

Abstract: (2,6-Dibromophenyl)hydrazine is a valuable substituted hydrazine derivative, serving as a key building block in the synthesis of various heterocyclic compounds with potential applications in medicinal chemistry and materials science. Accurate structural elucidation and purity assessment are paramount for its effective use. This technical guide, intended for researchers and drug development professionals, provides a detailed examination of the spectroscopic data for (2,6-Dibromophenyl)hydrazine, covering Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). As a Senior Application Scientist, this document synthesizes theoretical principles with practical, field-proven insights, detailing not just the data but the causality behind experimental choices and interpretation strategies. We present standardized protocols for data acquisition and an in-depth analysis of the expected spectral features, creating a self-validating framework for the characterization of this and similar chemical entities.

Introduction

The precise characterization of chemical compounds is the bedrock of reproducible and reliable scientific research. For substituted aromatic compounds like (2,6-Dibromophenyl)hydrazine, a multi-faceted analytical approach is essential to confirm its identity and purity. The strategic placement of two bromine atoms ortho to the hydrazine moiety creates a unique electronic and steric environment, which is reflected in its spectroscopic signature. Understanding this signature is critical for chemists synthesizing novel compounds, as it provides definitive proof of structure and informs the optimization of reaction pathways.[1]

This guide provides an expert-level walkthrough of the three primary spectroscopic techniques used for the structural elucidation of organic molecules: NMR, IR, and MS. We will explore the theoretical underpinnings of each technique as they apply to the target molecule, describe robust protocols for data acquisition, and present a detailed interpretation of the predicted spectral data. The goal is to equip the practicing scientist with the knowledge to confidently acquire, interpret, and validate the spectroscopic data for (2,6-Dibromophenyl)hydrazine.

Molecular Structure and Properties

Before delving into the spectroscopic data, it is crucial to understand the basic molecular properties of (2,6-Dibromophenyl)hydrazine.

-

Molecular Formula: C₆H₆Br₂N₂

-

Molecular Weight: 265.93 g/mol

-

CAS Number: 39926-72-0

-

Structure: The molecule consists of a benzene ring substituted with two bromine atoms at positions 2 and 6, and a hydrazine group (-NHNH₂) at position 1. The ortho-dibromo substitution pattern imposes steric hindrance that can influence the conformation of the hydrazine group.

Caption: Molecular structure of (2,6-Dibromophenyl)hydrazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

Theoretical Background and Experimental Rationale

For (2,6-Dibromophenyl)hydrazine, both ¹H (proton) and ¹³C NMR are indispensable.

-

¹H NMR: The symmetry of the 2,6-disubstituted pattern is a key determinant of the aromatic proton signals. Due to the plane of symmetry bisecting the C1-C4 axis, the protons at C3 and C5 are chemically equivalent, as are the carbons they are attached to. The hydrazine protons (-NH and -NH₂) are exchangeable and their chemical shifts can be concentration and solvent-dependent.

-

¹³C NMR: Proton-decoupled ¹³C NMR will reveal the number of unique carbon environments. The symmetry of the molecule means we expect to see only four signals for the six aromatic carbons. The carbons directly bonded to the electronegative bromine atoms (C2, C6) will be significantly shifted.[2]

Protocol for ¹H NMR Data Acquisition

A robust and reproducible protocol is key to obtaining high-quality data.

-

Sample Preparation: Accurately weigh 5-10 mg of (2,6-Dibromophenyl)hydrazine and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. DMSO-d₆ is often preferred for hydrazines as it can slow down the exchange of N-H protons, sometimes allowing for their observation.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard and set to 0.00 ppm.

-

Instrument Setup: The experiment should be run on a spectrometer with a field strength of at least 300 MHz to ensure adequate signal dispersion.[3]

-

Acquisition Parameters:

-

Pulse Angle: 30-45 degrees.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.

-

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Integrate the signals to determine the relative number of protons.

Predicted ¹H NMR Spectral Data and Interpretation

The symmetrical nature of the molecule simplifies the aromatic region of the ¹H NMR spectrum.[4]

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.4 - 7.6 | Doublet (d) | 2H | Ar-H (H3, H5) | These protons are ortho to the C-Br bond and meta to the hydrazine group. They are coupled to the H4 proton. |

| ~6.7 - 6.9 | Triplet (t) | 1H | Ar-H (H4) | This proton is para to the hydrazine group and is coupled to the two equivalent H3/H5 protons, resulting in a triplet.[3] |

| ~5.5 - 6.5 | Broad Singlet | 1H | -NH- | The chemical shift of the N-H proton is variable and the signal is often broad due to quadrupole broadening and exchange. |

| ~3.5 - 4.5 | Broad Singlet | 2H | -NH₂ | The terminal amino protons are also exchangeable and typically appear as a broad singlet. |

-

Expert Insight: The downfield shift of the H3/H5 protons compared to the H4 proton is expected. The bromine atoms are electron-withdrawing through induction, deshielding the adjacent protons. The hydrazine group is an electron-donating group through resonance, which shields the ortho and para positions.[5] The para position (H4) experiences the strongest shielding effect from the hydrazine group, hence its upfield shift.

Protocol for ¹³C NMR Data Acquisition

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Instrument Setup: A spectrometer with a field strength of 75 MHz or higher (corresponding to 300 MHz for ¹H) is recommended.

-

Acquisition Parameters:

-

Experiment Type: Proton-decoupled (e.g., zgpg30).

-

Pulse Angle: 30 degrees.

-

Relaxation Delay: 2 seconds. A longer delay may be needed to observe quaternary carbons.

-

Number of Scans: 256 to 1024 scans are typically required due to the low natural abundance of ¹³C.

-

-

Data Processing: Apply Fourier transform, phase, and baseline correction.

Predicted ¹³C NMR Spectral Data and Interpretation

The symmetry of the molecule results in four distinct signals in the ¹³C NMR spectrum.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~145 - 150 | C1 | This is the ipso-carbon attached to the hydrazine group. It is deshielded by the electronegative nitrogen atom. |

| ~110 - 115 | C2, C6 | These carbons are directly attached to the highly electronegative bromine atoms, which causes a significant upfield shift due to the "heavy atom effect".[2] |

| ~130 - 135 | C3, C5 | These carbons are ortho to the C-Br carbons and meta to the C-N carbon. |

| ~120 - 125 | C4 | This carbon is para to the C-N carbon and meta to the C-Br carbons. |

-

Trustworthiness: The combination of a 3:1 proton signal ratio in the aromatic region and four distinct carbon signals provides a strong, self-validating confirmation of the 2,6-disubstituted pattern.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.[6]

Principles of IR Spectroscopy for Hydrazine Derivatives

For (2,6-Dibromophenyl)hydrazine, the key diagnostic absorptions will be from the N-H bonds of the hydrazine group, the aromatic C-H bonds, aromatic C=C bonds, and the C-Br bonds.

-

N-H Stretching: Primary amines and hydrazines (-NH₂) typically show two distinct stretching bands (symmetric and asymmetric) in the 3500-3300 cm⁻¹ region.[7] The secondary amine (-NH-) will show a single, weaker band in the same region.[8]

-

Aromatic C-H Stretching: These absorptions occur just above 3000 cm⁻¹.

-

Aromatic C=C Stretching: The benzene ring will exhibit several bands in the 1600-1450 cm⁻¹ region.

-

C-Br Stretching: The carbon-bromine stretch is found in the fingerprint region, typically between 690-515 cm⁻¹.[9]

Protocol for FTIR Data Acquisition (KBr Pellet)

-

Sample Preparation: Grind 1-2 mg of the compound with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Background Scan: Run a background spectrum of the empty sample compartment to subtract atmospheric CO₂ and H₂O absorptions.

-

Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

Predicted IR Spectral Data and Interpretation

| Predicted Absorption Range (cm⁻¹) | Vibration Type | Intensity | Rationale |

| 3450 - 3350 | N-H Asymmetric Stretch (-NH₂) | Medium | The presence of two bands in this region is characteristic of a primary amine/hydrazine functional group.[8] |

| 3350 - 3250 | N-H Symmetric Stretch (-NH₂) | Medium | The second of the two N-H stretching bands. |

| ~3300 | N-H Stretch (-NH-) | Weak-Medium | A single band for the secondary amine portion of the hydrazine. |

| 3100 - 3000 | Aromatic C-H Stretch | Medium | Confirms the presence of protons on an aromatic ring. |

| 1600 - 1550 | Aromatic C=C Stretch | Strong | Characteristic ring stretching vibrations. |

| 1470 - 1430 | Aromatic C=C Stretch | Strong | Another set of characteristic ring vibrations. |

| ~780 | C-H Out-of-Plane Bending | Strong | The pattern of out-of-plane bending can sometimes indicate the substitution pattern. |

| 690 - 515 | C-Br Stretch | Medium-Strong | Confirms the presence of the carbon-bromine bonds.[9] |

-

Expert Insight: Hydrogen bonding can cause the N-H stretching bands to broaden and shift to lower wavenumbers. The exact positions of the C=C stretching bands can provide further evidence of the substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a molecule. It involves ionizing the compound and then separating the resulting ions based on their mass-to-charge ratio (m/z).

Ionization Techniques and Fragmentation Principles

Electron Ionization (EI) is a common technique for volatile, thermally stable compounds like (2,6-Dibromophenyl)hydrazine. In EI-MS, high-energy electrons bombard the molecule, ejecting an electron to form a radical cation known as the molecular ion (M⁺˙) . This ion is often unstable and fragments into smaller, more stable ions.[10]

-

Isotopic Pattern: A key feature in the mass spectrum of this compound will be the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, any fragment containing two bromine atoms will appear as a characteristic triplet of peaks at M, M+2, and M+4 with a relative intensity ratio of approximately 1:2:1.[11] Fragments with one bromine atom will show a doublet of peaks at M and M+2 with a ~1:1 intensity ratio.[12]

Protocol for Electron Ionization (EI) MS Data Acquisition

-

Sample Introduction: Introduce a small amount of the sample (typically <1 mg dissolved in a volatile solvent like methanol or dichloromethane) via a direct insertion probe or, if sufficiently volatile, a gas chromatograph (GC-MS).

-

Ionization: Use a standard electron energy of 70 eV. This energy level is high enough to cause reproducible fragmentation patterns, creating a spectral "fingerprint."

-

Mass Analysis: Scan a mass range appropriate for the compound, for instance, from m/z 40 to 350, using a quadrupole or time-of-flight (TOF) analyzer.

-

Data Acquisition: Record the mass spectrum, noting the relative abundance of each ion.

Predicted Mass Spectrum and Fragmentation Analysis

The fragmentation of (2,6-Dibromophenyl)hydrazine will be dictated by the stability of the resulting ions and neutral fragments.

Caption: Predicted EI-MS fragmentation pathway for (2,6-Dibromophenyl)hydrazine.

Table of Predicted Fragments:

| m/z (Isotope Cluster) | Proposed Fragment | Rationale |

| 266, 268, 270 | [C₆H₆⁷⁹Br₂N₂]⁺˙, [C₆H₆⁷⁹Br⁸¹BrN₂]⁺˙, [C₆H₆⁸¹Br₂N₂]⁺˙ | Molecular Ion (M⁺˙) . The 1:2:1 intensity ratio is definitive for a species containing two bromine atoms. |

| 251, 253, 255 | [C₆H₅Br₂N]⁺˙ | Loss of an amino radical (•NH₂). A common initial fragmentation for primary hydrazines. |

| 234, 236, 238 | [C₆H₄Br₂]⁺˙ | Loss of diazene (N₂H₂) from the molecular ion, resulting in the stable dibromobenzene radical cation.[13] |

| 155, 157 | [C₆H₄Br]⁺ | Loss of a bromine radical from the [C₆H₄Br₂]⁺˙ fragment. The 1:1 ratio confirms a single bromine atom. |

-

Authoritative Grounding: The fragmentation of aromatic halides often involves the loss of the halogen atom or cleavage of side chains.[10] The stability of the aromatic ring means that fragments retaining the ring structure are often prominent in the spectrum.

Integrated Spectroscopic Analysis

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. For (2,6-Dibromophenyl)hydrazine:

-

MS confirms the molecular weight (266 g/mol for the lightest isotopologue) and the presence of two bromine atoms via the characteristic 1:2:1 isotopic pattern of the molecular ion.

-

IR confirms the presence of the hydrazine functional group (N-H stretches), the aromatic ring (C-H and C=C stretches), and the carbon-bromine bonds (C-Br stretch).

-

NMR confirms the specific substitution pattern. The ¹H NMR shows the A₂B pattern (a triplet and a doublet) characteristic of a 1,2,3-trisubstituted (or 1,2,6-) benzene ring with symmetry, and the ¹³C NMR shows only four signals, confirming this molecular symmetry.

Together, these three techniques provide an unambiguous and self-consistent confirmation of the structure of (2,6-Dibromophenyl)hydrazine.

Conclusion

The structural characterization of (2,6-Dibromophenyl)hydrazine is reliably achieved through a synergistic application of NMR, IR, and MS. Each technique provides a unique and essential piece of the structural puzzle. The key identifying features are the 1:2:1 isotopic cluster in the mass spectrum, the characteristic N-H and C-Br stretches in the IR spectrum, and the highly symmetric patterns in both the ¹H and ¹³C NMR spectra. This guide provides the foundational protocols and interpretive logic for researchers to confidently verify the identity and purity of this important synthetic intermediate, ensuring the integrity of their subsequent research and development efforts.

References

-

UCLA Chemistry & Biochemistry. (n.d.). IR Absorption Table. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

- Google Patents. (n.d.). CN101148420A - Preparation method for 2-bromophenylhydrazine.

-

Reusch, W. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Michigan State University. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR: alkyl halides. Retrieved from [Link]

-

Rogue Chem. (2024, June 4). H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). YouTube. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). CH3Br mass spectrum of bromomethane fragmentation pattern. Retrieved from [Link]

-

University of Calgary. (2018). CHEM 2600 Topic 3: Mass Spectrometry (MS). Retrieved from [Link]

-

JoVE. (2025, May 22). Video: NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]

Sources

- 1. CN101148420A - Preparation method for 2-bromophenylhydrazine - Google Patents [patents.google.com]

- 2. 2,6-Dibromoaniline(608-30-0) 13C NMR spectrum [chemicalbook.com]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. youtube.com [youtube.com]

- 5. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]

- 6. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 7. IR Absorption Table [webspectra.chem.ucla.edu]

- 8. Infrared Spectrometry [www2.chemistry.msu.edu]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 12. CH3Br mass spectrum of bromomethane fragmentation pattern of m/z m/e ions for analysis and identification of methyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. researchgate.net [researchgate.net]

Solubility of (2,6-Dibromophenyl)hydrazine in organic solvents

An In-Depth Technical Guide to the Solubility of (2,6-Dibromophenyl)hydrazine in Organic Solvents

Abstract

(2,6-Dibromophenyl)hydrazine is a substituted aromatic hydrazine of significant interest in synthetic chemistry and drug discovery as a building block for complex heterocyclic structures. A thorough understanding of its solubility profile in various organic solvents is paramount for its effective use in reaction design, purification, and formulation. This technical guide provides a comprehensive overview of the theoretical principles governing the solubility of (2,6-Dibromophenyl)hydrazine, a predictive assessment of its behavior in common organic solvents, and detailed, field-proven protocols for the experimental determination of its solubility. This document is intended for researchers, chemists, and drug development professionals who require a robust understanding of this compound's physicochemical properties.

Introduction to (2,6-Dibromophenyl)hydrazine

(2,6-Dibromophenyl)hydrazine is an organic compound featuring a phenyl ring substituted with a hydrazine group (-NHNH₂) and two bromine atoms at the ortho positions. The presence and positioning of these functional groups dictate its chemical reactivity and physical properties, including its solubility.

Table 1: Physicochemical Properties of (2,6-Dibromophenyl)hydrazine

| Property | Value | Source |

| Chemical Structure |  | - |

| CAS Number | 14763-29-2 | [1] |

| Molecular Formula | C₆H₆Br₂N₂ | [1] |

| Molecular Weight | 265.93 g/mol | [1] |

| Predicted Boiling Point | 293.8 ± 30.0 °C at 760 mmHg | [1] |

| Predicted Flash Point | 131.5 ± 24.6 °C | [1] |

Note: Some physical properties are predicted values from chemical databases and should be confirmed experimentally.

The dual nature of the molecule—a large, hydrophobic dibromophenyl group and a polar, hydrogen-bonding hydrazine moiety—suggests a complex solubility profile that is highly dependent on the nature of the solvent.

Theoretical Framework for Solubility

The solubility of a solid solute in a liquid solvent is governed by the principle of "like dissolves like." This maxim is a simplified expression of the thermodynamic principle that dissolution is favored when the intermolecular forces between solute-solvent molecules are comparable to or stronger than the solute-solute and solvent-solvent interactions.

For (2,6-Dibromophenyl)hydrazine, we must consider:

-

Van der Waals Forces: The bulky dibromophenyl ring contributes to significant London dispersion forces, favoring interactions with nonpolar and moderately polar solvents.

-

Hydrogen Bonding: The hydrazine group has both hydrogen bond donors (-NH₂) and acceptors (lone pairs on nitrogen). This promotes solubility in protic solvents (e.g., alcohols) and polar aprotic solvents that can act as hydrogen bond acceptors (e.g., DMSO, acetone).

-

Dipole-Dipole Interactions: The molecule possesses a net dipole, allowing for interactions with polar solvents.

-

Steric Hindrance: The two bromine atoms in the ortho positions to the hydrazine group create significant steric bulk. This can hinder the close approach of solvent molecules, potentially impeding the solvation of the polar hydrazine group, a factor that may differentiate its solubility from other isomers.[2][3]

The prevalence of the phenyl ring in pharmaceuticals is due to its ability to engage in various interactions and provide well-defined vectors for substituents.[4] However, these same features can lead to poor aqueous solubility.

Salt Formation to Enhance Polarity

Like other hydrazines, (2,6-Dibromophenyl)hydrazine is basic and can be converted into its hydrochloride salt (C₆H₆Br₂N₂·HCl). This conversion introduces an ionic character to the molecule, dramatically increasing its solubility in polar protic solvents such as water and ethanol.[5][6][7] Phenylhydrazine hydrochloride, for example, is highly soluble in water.[6] This strategy is a cornerstone of pharmaceutical development for improving the bioavailability of basic active pharmaceutical ingredients (APIs).

Predicted Solubility Profile of (2,6-Dibromophenyl)hydrazine

Table 2: Predicted Qualitative Solubility in Common Organic Solvents

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Strong hydrogen bond acceptors and dipole moments effectively solvate the hydrazine group. Similar compounds like (2,4-dinitrophenyl)hydrazine are soluble in acetone.[5] |

| Polar Protic | Methanol, Ethanol | Moderate | Capable of hydrogen bonding with the hydrazine group. The large nonpolar ring may limit high solubility. Phenylhydrazine is miscible with ethanol.[9] |

| Nonpolar | Toluene, Hexane | Low to Moderate | The large, nonpolar dibromophenyl ring will interact favorably, but the polar hydrazine group will be poorly solvated, limiting overall solubility. |

| Chlorinated | Dichloromethane (DCM) | Moderate | DCM has a moderate polarity and can engage in dipole-dipole interactions, offering a balance for solvating both parts of the molecule. |

| Ethers | Diethyl Ether, THF | Moderate | These solvents are weak hydrogen bond acceptors and have low to moderate polarity, likely leading to moderate solubility. Phenylhydrazine is miscible with diethyl ether.[9] |

Disclaimer: This table represents a scientifically-grounded prediction and is not a substitute for experimental verification. Actual quantitative solubility should be determined using the protocols outlined in Section 4.

Experimental Protocol for Solubility Determination

The definitive method for determining the equilibrium solubility of a compound is the isothermal shake-flask method . This technique is considered the gold standard as it allows the system to reach thermodynamic equilibrium.

Workflow for Solubility Determination

Caption: Experimental workflow for solubility determination.

Step-by-Step Methodology: Isothermal Shake-Flask

Causality Behind Choices: This protocol is designed to ensure that a true thermodynamic equilibrium is reached between the undissolved solid and the saturated solution, providing a self-validating and reproducible measurement.

-

Preparation:

-

Solute: Ensure the (2,6-Dibromophenyl)hydrazine is of high purity, as impurities can significantly alter solubility. Characterize the solid form (e.g., by DSC or PXRD) if polymorphism is suspected.

-

Solvent: Use high-purity, anhydrous solvents to avoid variability.

-

Vessels: Use clean, dry glass vials with screw caps or crimp seals to prevent solvent evaporation.

-

-

Equilibration:

-

Add a pre-weighed amount of the chosen solvent (e.g., 2 mL) to a vial.

-

Add an excess of solid (2,6-Dibromophenyl)hydrazine to the solvent. "Excess" is critical; a persistent solid phase must be visible throughout the experiment to ensure saturation. A starting point is to add enough solute to achieve a concentration at least 2-3 times higher than the estimated solubility.

-

Seal the vials and place them in an orbital shaker or on a rotating wheel within a temperature-controlled incubator (e.g., 25 °C ± 0.5 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours. To validate that equilibrium has been reached, samples can be taken at different time points (e.g., 24h, 48h, 72h); identical concentration measurements confirm equilibrium.

-

-

Sample Separation:

-

Once equilibrium is reached, allow the vials to stand undisturbed in the incubator for a short period (e.g., 1-2 hours) to allow the bulk of the solid to settle.

-

Separate the saturated solution from the excess solid. The most robust method is centrifugation in a temperature-controlled centrifuge, followed by careful withdrawal of the supernatant. Alternatively, the solution can be filtered through a chemically inert syringe filter (e.g., 0.22 µm PTFE) that has been pre-saturated with the solution to avoid loss of solute by adsorption.

-

-

Quantitative Analysis (HPLC):

-

Immediately after separation, accurately weigh a specific volume of the clear supernatant into a volumetric flask. This gravimetric step is more accurate than volumetric transfer, especially with volatile solvents.

-

Dilute the sample with a suitable mobile phase to a concentration that falls within the linear range of a pre-established calibration curve.

-

Analyze the diluted sample using a validated HPLC method with UV detection. The HPLC method should be specific for (2,6-Dibromophenyl)hydrazine and demonstrate good linearity, accuracy, and precision.

-

Calculate the concentration in the original saturated solution by back-calculation, accounting for the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

-

Visualization of Solvent Selection Logic

The choice of solvent is the first critical step in any process involving solubility. The following diagram outlines a logical approach to selecting a suitable solvent system for a given application.

Sources

- 1. 1-(2,6-Dibromophenyl)hydrazine | CAS#:14763-29-2 | Chemsrc [chemsrc.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. youtube.com [youtube.com]

- 4. Three-dimensional saturated C(sp3)-rich bioisosteres for benzene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemiis.com [chemiis.com]